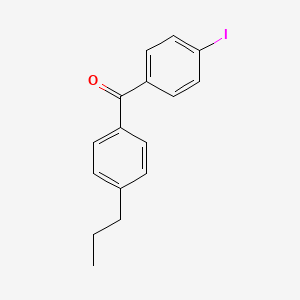

4-Iodo-4'-n-propylbenzophenone

Description

In the landscape of advanced organic synthesis, the ability to selectively and efficiently construct complex molecular architectures is paramount. This pursuit relies heavily on a toolkit of versatile functional groups and robust reaction methodologies. Among these, halogenated aromatic compounds, particularly those containing an iodine substituent, have emerged as foundational pillars for the construction of intricate carbon-carbon and carbon-heteroatom bonds. The compound 4-Iodo-4'-n-propylbenzophenone serves as an exemplary scaffold, embodying the strategic fusion of a reactive aryl iodide "handle" with the photochemically active benzophenone (B1666685) core. This article explores the chemical significance of this and related structures, focusing on the principles that make them valuable in modern synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWLLJWWNVLQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278638 | |

| Record name | (4-Iodophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-85-7 | |

| Record name | (4-Iodophenyl)(4-propylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Iodophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 4 N Propylbenzophenone

Classical Approaches to Substituted Benzophenones

Classical methods for the synthesis of substituted benzophenones primarily revolve around the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry, allowing for the formation of the core benzophenone (B1666685) structure.

Friedel-Crafts Acylation Strategies for Benzophenone Core Formation

The Friedel-Crafts acylation is a versatile method for the synthesis of aryl ketones, including benzophenones. The reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Two main retrosynthetic pathways can be envisioned for the synthesis of 4-Iodo-4'-n-propylbenzophenone via Friedel-Crafts acylation:

Acylation of iodobenzene (B50100) with n-propylbenzoyl chloride.

Acylation of n-propylbenzene with 4-iodobenzoyl chloride.

The choice between these pathways is often dictated by the reactivity and directing effects of the substituents already present on the aromatic rings.

A variety of Lewis acids can be used to catalyze the Friedel-Crafts acylation. The most common catalyst is aluminum chloride (AlCl₃), which is highly effective but often required in stoichiometric amounts due to its complexation with the product ketone. rsc.orgbeilstein-journals.org Other Lewis acids, such as ferric chloride (FeCl₃), have also been employed and can offer advantages in certain systems. beilstein-journals.org More recently, the use of ionic liquids as both solvent and catalyst has been explored to develop more environmentally benign and robust protocols. beilstein-journals.org

The table below summarizes some common catalytic systems used in Friedel-Crafts acylation for the synthesis of substituted benzophenones.

| Catalyst | Acylating Agent | Aromatic Substrate | Product | Yield (%) | Reference |

| AlCl₃ | Benzoyl chloride | Bromobenzene | 4-Bromobenzophenone | Low | scribd.com |

| FeCl₃·6H₂O | Acetic anhydride | Anisole | 4-Methoxyacetophenone | 97 | beilstein-journals.org |

| AlCl₃ | Benzoyl chloride | Ethylbenzene | 4-Ethylbenzophenone | 60 | oregonstate.edu |

This table presents data for the synthesis of analogous substituted benzophenones to illustrate typical catalytic systems and their efficiencies.

The regioselectivity of the Friedel-Crafts acylation is governed by the electronic and steric effects of the substituents on the aromatic substrate. The acyl group is an electrophile and will preferentially add to the most nucleophilic position on the aromatic ring.

In the case of synthesizing this compound:

Acylation of iodobenzene: The iodine atom is a deactivating but ortho-, para-directing group. Therefore, acylation of iodobenzene with n-propylbenzoyl chloride would be expected to yield a mixture of ortho- and para-substituted products, with the para-isomer (this compound) being the major product due to reduced steric hindrance. rsc.orgresearchgate.net

Acylation of n-propylbenzene: The n-propyl group is an activating and ortho-, para-directing group. Acylation of n-propylbenzene with 4-iodobenzoyl chloride would also be expected to yield a mixture of ortho- and para-substituted products. The para-isomer is generally favored. oregonstate.edu

The choice of solvent can also influence the regioselectivity of the reaction. rsc.org

Strategies for Introduction of Halogen and Alkyl Moieties

The iodo and n-propyl groups can be introduced either before or after the formation of the benzophenone core.

Iodination: Iodination of an aromatic ring can be achieved through electrophilic aromatic substitution using iodine in the presence of an oxidizing agent, or via Sandmeyer-type reactions on an aromatic amine. For a pre-formed 4-n-propylbenzophenone, direct iodination would likely lead to a mixture of isomers. Therefore, it is often more strategic to use an iodinated starting material like iodobenzene or 4-iodobenzoyl chloride.

Alkylation: The n-propyl group can be introduced via Friedel-Crafts alkylation. However, this reaction is prone to carbocation rearrangements, which would lead to the formation of the isopropyl isomer. A more reliable method is to first perform a Friedel-Crafts acylation with propionyl chloride to form a propiophenone, followed by reduction of the carbonyl group to an n-propyl group, for example, through a Wolff-Kishner or Clemmensen reduction.

Modern Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry offers powerful alternatives to classical methods, often providing higher selectivity and functional group tolerance. Transition metal-catalyzed reactions, particularly those involving palladium, are at the forefront of these advancements.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions provide a highly efficient and selective means of forming carbon-carbon bonds. Several named reactions fall under this category, including the Suzuki, Stille, and Negishi couplings. These reactions can be employed to construct the this compound skeleton by coupling two appropriately functionalized aromatic rings.

A general retrosynthetic approach would involve the coupling of a 4-iodobenzoyl derivative with a 4-n-propylphenyl organometallic reagent, or vice versa.

The table below outlines some examples of palladium-catalyzed cross-coupling reactions for the synthesis of ketones.

| Coupling Reaction | Aryl Halide/Triflate | Organometallic Reagent | Catalyst | Ligand | Product | Yield (%) | Reference |

| Suzuki | 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | - | 4-Bromobenzophenone | - | wikipedia.org |

| Stille | Acyl chlorides | Alkyl-tin reagents | Palladium complex | - | Ketones | 53-87 | organic-chemistry.org |

| Negishi | Aryl halides | Organozinc compounds | Pd(0) or Ni(0) species | Various phosphines | Diaryl ketones | - | youtube.com |

This table presents general examples of palladium-catalyzed cross-coupling reactions for the synthesis of ketones, illustrating the versatility of these methods.

One plausible modern synthetic route to this compound is the Suzuki coupling of 4-iodobenzoyl chloride with 4-n-propylphenylboronic acid. This reaction would be catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a suitable base and phosphine (B1218219) ligand. nih.gov The availability of a wide range of boronic acids and the mild reaction conditions make the Suzuki coupling a particularly attractive method.

Alternatively, a Stille coupling could be employed, reacting 4-iodobenzoyl chloride with an organostannane derivative of n-propylbenzene. organic-chemistry.org Similarly, a Negishi coupling could utilize an organozinc reagent derived from n-propylbenzene. These methods offer broad functional group tolerance and are powerful tools for the synthesis of complex molecules.

C-H Functionalization Approaches

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of substrates, offering more step-economical routes.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is the most direct C-H functionalization method for synthesizing aryl ketones. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the target molecule, n-propylbenzene would be acylated with 4-iodobenzoyl chloride. The primary challenge is controlling regioselectivity, as acylation can occur at the ortho, meta, or para positions of the n-propylbenzene ring. However, the para product is typically favored due to steric hindrance.

Palladium-Catalyzed Direct Arylation: Modern methods allow for the palladium-catalyzed direct coupling of C-H bonds with aryl halides. acs.org One approach involves the direct C-H arylation of 2-aryl-1,3-dithianes, which serve as acyl anion equivalents. nih.govnih.gov In this scenario, a dithiane derived from 4-n-propylbenzaldehyde could be coupled with 1,4-diiodobenzene (B128391), followed by hydrolysis of the dithiane to reveal the ketone. Another strategy involves the palladium-catalyzed C-H activation of aldehydes, coupling them directly with aryl halides to form ketones. researchgate.net This would involve reacting 4-n-propylbenzaldehyde with 1,4-diiodobenzene using a specialized palladium/picolinamide catalyst system. acs.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to synthetic design aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free or Reduced-Solvent Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Mechanochemistry: Suzuki-Miyaura reactions can be performed under solvent-free mechanochemical conditions, where mechanical energy (e.g., ball milling) initiates the reaction in the solid state. nih.gov This approach has been successfully applied to the synthesis of ketones from acyl chlorides and boronic acids, often with reduced reaction times and excellent chemoselectivity. acs.org

Reactions in Aqueous Media: Water is an environmentally benign solvent, and performing cross-coupling reactions in water is highly desirable. researchgate.net The Suzuki-Miyaura coupling can be adapted to aqueous conditions, often using water-soluble ligands or surfactants to create nanomicelles that facilitate the reaction between organic substrates. acs.orgresearchgate.net

Table 2: Comparison of Conventional vs. Green Suzuki-Miyaura Synthesis

| Parameter | Conventional Method | Green Alternative |

| Solvent | Toluene, Dioxane (Volatile, Hazardous) | Water or Solvent-Free (Milling) |

| Energy | High-temperature reflux (80-110 °C) | Room temperature or gentle heating |

| Catalyst | Homogeneous Pd catalyst (difficult to recover) | Heterogeneous or recyclable catalyst |

| Waste | Organic solvent waste, catalyst residues | Minimal solvent waste, potential for catalyst reuse |

Atom-Economical Synthetic Routes

Atom economy measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product.

The different synthetic routes to this compound exhibit varying levels of atom economy.

Friedel-Crafts Acylation: In theory, this is a highly atom-economical addition/elimination reaction. The reactants are 4-iodobenzoyl chloride and n-propylbenzene, and the only byproduct is HCl. However, it requires a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃), which is consumed during workup, generating significant inorganic waste.

Suzuki-Miyaura Coupling: While highly efficient in terms of yield, the atom economy of the Suzuki reaction is inherently lower than an ideal addition reaction. It requires a stoichiometric base (e.g., K₃PO₄) and produces borate (B1201080) and salt byproducts that are not incorporated into the final molecule. libretexts.org However, its high functional group tolerance and reliability often outweigh this drawback. A concise and atom-economical variation of the Suzuki-Miyaura coupling uses unactivated trialkyl- and triarylboranes, which can efficiently utilize all organic groups on the boron atom. researchgate.net

Table 3: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Key Reactants | Major Byproducts | Atom Economy (Theoretical) |

| Friedel-Crafts Acylation | 4-Iodobenzoyl Cl + n-Propylbenzene | HCl | High |

| Suzuki-Miyaura Coupling | 4-Iodobenzoyl Cl + 4-n-Propylphenylboronic acid + Base | Borate salts, Halide salts | Moderate |

| Sonogashira/Hydration | 4-Iodobenzoyl Cl + Alkyne + H₂O | Halide salts, Copper/Palladium waste | Low |

Chemical Reactivity and Transformation of 4 Iodo 4 N Propylbenzophenone

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 4-Iodo-4'-n-propylbenzophenone is the most reactive site for many synthetic transformations, primarily due to the high polarizability and relatively low bond strength of the C-I bond compared to other carbon-halogen bonds. This facilitates its participation in cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchanges.

Cross-Coupling Reactions and their Mechanistic Investigations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The aryl iodide in this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond towards oxidative addition to a palladium(0) center. uwindsor.ca This reactivity allows for a variety of coupling partners to be introduced at the 4-position of the benzophenone (B1666685) scaffold.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Heck-Mizoroki Reaction: Coupling with an alkene to introduce a vinyl group. wikipedia.org

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated product. wikipedia.org

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine. nih.gov

These reactions are pivotal in the synthesis of complex molecules, finding extensive application in pharmaceutical and materials science. researchgate.netmdpi.com

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through a sequence of well-established steps:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in the formation of a square planar palladium(II) complex. The reactivity order for aryl halides in this step is I > Br > Cl > F, making aryl iodides highly reactive substrates.

Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) complex, displacing the iodide. This step often requires the presence of a base.

Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For the Heck reaction, the mechanism differs slightly after oxidative addition, involving migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to yield the final product.

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions, influencing catalyst stability, reactivity, and selectivity. nih.gov Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have been instrumental in improving the efficiency of these reactions, particularly for less reactive aryl halides and challenging substrates. nih.gov

Key effects of ligands include:

Enhancing Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, promoting its insertion into the C-I bond.

Promoting Reductive Elimination: Bulky ligands can create steric strain that facilitates the reductive elimination step, accelerating catalyst turnover.

Stabilizing the Catalyst: Ligands prevent the aggregation of palladium nanoparticles, which can lead to catalyst deactivation.

Controlling Selectivity: In substrates with multiple reactive sites, the ligand can influence which site reacts preferentially. nih.gov

The development of specialized ligands has enabled cross-coupling reactions to be performed under milder conditions and with a broader range of functional groups. nih.gov

Below is a table summarizing the typical conditions for various palladium-catalyzed cross-coupling reactions with aryl iodides, which would be analogous for this compound.

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Base | Solvent |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/XPhos, BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Nucleophilic Aromatic Substitution Pathways

While less common for non-activated aryl halides, nucleophilic aromatic substitution (SNAr) can occur at the iodo-substituted carbon of this compound under specific conditions. wikipedia.org The benzoyl group is an electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. libretexts.org

The SNAr mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Leaving Group Departure: The iodide ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.

For SNAr to be efficient, strong electron-withdrawing groups are typically required to stabilize the negative charge of the Meisenheimer complex. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is the opposite of their reactivity in cross-coupling reactions. However, with strong nucleophiles and forcing conditions, the iodo group can be displaced.

A study on the reaction of substituted 4-halogenobenzophenones with potassium salts of 4-hydroxybenzophenones demonstrated that the reaction proceeds via a bimolecular nucleophilic aromatic substitution. rsc.org

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org this compound can undergo this reaction, typically with organolithium reagents such as n-butyllithium or tert-butyllithium. youtube.comprinceton.edu

The general transformation is: Ar-I + R-Li ⇌ Ar-Li + R-I

This reaction is an equilibrium process, and its position is dictated by the relative stability of the organolithium reagents. The exchange is generally favored when the newly formed organolithium (Ar-Li) is more stable than the starting organolithium reagent (R-Li). Aryllithium species are generally more stable than alkyllithiums, driving the reaction forward. The rate of exchange for halogens is I > Br > Cl. wikipedia.org

The resulting aryllithium intermediate is a powerful nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups. However, a significant challenge in using this method with this compound is the presence of the electrophilic ketone group, which can react with the organolithium reagent. This often necessitates the use of low temperatures to favor the faster metal-halogen exchange over nucleophilic addition to the carbonyl, or protection of the ketone group prior to the exchange reaction.

Reactions Involving the Ketone Functionality

The ketone group in this compound exhibits the characteristic reactivity of diaryl ketones. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the carbonyl oxygen can be protonated or act as a hydrogen bond acceptor.

Common reactions of the ketone functionality include:

Reduction to an Alcohol: The ketone can be reduced to the corresponding secondary alcohol, (4-iodophenyl)(4'-n-propylphenyl)methanol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into an amine.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Grignard and Organolithium Addition: Addition of Grignard or organolithium reagents to the carbonyl group yields tertiary alcohols after aqueous workup. Care must be taken with organolithium reagents as they can also participate in metal-halogen exchange.

Photochemical Reactions: Benzophenones are well-known photosensitizers. wikipedia.org Upon UV irradiation, the ketone can be excited to a triplet state. This excited state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. acs.org This reactivity is fundamental in photochemistry and can be utilized in various synthetic applications, such as the pinacol (B44631) coupling reaction. The substituents on the aromatic rings can influence the kinetics of these photoreduction processes. acs.org

The following table provides a summary of potential reactions at the ketone center of this compound.

| Reaction | Reagent(s) | Product Type |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reductive Amination | R₂NH, NaBH₃CN | Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Addition | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Photochemical Reduction | i-PrOH, UV light | Pinacol (dimer) |

Carbonyl Reductions and Oxidations

The carbonyl group of this compound is susceptible to reduction to the corresponding secondary alcohol, 4-iodo-4'-n-propylbenzhydrol. This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of benzophenones. researchgate.netresearchgate.netyoutube.comyoutube.com For this compound, this would involve the use of hydrogen gas (H₂) and a metal catalyst. However, the presence of the iodo-substituent introduces a potential for dehalogenation, a competing reaction where the carbon-iodine bond is also reduced. The choice of catalyst and reaction conditions is crucial to selectively reduce the carbonyl group while preserving the C-I bond. Catalysts like palladium on carbon (Pd/C) are often used, but reaction conditions would need to be carefully controlled to minimize hydrodehalogenation. researchgate.net

Hydride Reductants:

Complex metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of the carbonyl group. NaBH₄ is a milder reducing agent and is generally selective for aldehydes and ketones, making it a suitable choice for the reduction of this compound to the corresponding benzhydrol without affecting the iodo-substituent. LiAlH₄ is a much stronger reducing agent and would also readily reduce the carbonyl group.

Oxidation of the carbonyl group in a benzophenone derivative is not a typical transformation under standard conditions, as the ketone functionality is already in a relatively high oxidation state.

Nucleophilic Addition Reactions to the Ketone

The electrophilic carbon atom of the carbonyl group in this compound is a prime target for attack by nucleophiles. These reactions are fundamental in forming new carbon-carbon bonds.

Organometallic Reagents:

Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that readily add to the carbonyl carbon of benzophenones to form tertiary alcohols after acidic workup. For instance, the reaction of this compound with a Grignard reagent would proceed via a nucleophilic addition mechanism to yield a tertiary alcohol. The presence of the iodo-substituent is generally tolerated in these reactions, although the possibility of metal-halogen exchange exists, particularly with organolithium reagents.

Other Nucleophiles:

Other nucleophiles, such as cyanide ions (from sources like HCN or TMSCN) or enolates, can also add to the carbonyl group, leading to the formation of cyanohydrins and β-hydroxy ketones, respectively. The reactivity of the carbonyl group towards nucleophilic attack is influenced by the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the iodine atom can slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic addition compared to unsubstituted benzophenone. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Photochemical Reactivity and Excited State Behavior

Benzophenones are renowned for their rich and well-studied photochemistry, which is initiated by the absorption of UV light. This leads to the formation of an excited singlet state (S₁), which rapidly and efficiently undergoes intersystem crossing (ISC) to the triplet state (T₁). The majority of the photochemical reactions of benzophenones, including this compound, proceed from this triplet state.

Norrish Type I and II Reactions

The Norrish reactions are characteristic photochemical processes of ketones. wikipedia.orgchemistnotes.comnumberanalytics.comyoutube.com

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aromatic rings (α-cleavage). For this compound, this would result in the formation of a 4-iodobenzoyl radical and a 4-n-propylphenyl radical. These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, followed by cleavage of the resulting 1,4-biradical. wikipedia.orgchemistnotes.comnumberanalytics.comyoutube.comrsc.org In the case of this compound, the n-propyl group possesses γ-hydrogens. Upon excitation, the carbonyl oxygen can abstract a hydrogen atom from the γ-carbon of the n-propyl chain, leading to the formation of a 1,4-biradical. This biradical can then either cleave to form 4-iodobenzophenone (B1332398) and propene, or cyclize to form a cyclobutanol (B46151) derivative. The efficiency of the Norrish Type II reaction depends on the conformation of the alkyl chain and the lifetime of the triplet state.

Photoreduction to Benzopinacol (B1666686) Derivatives

In the presence of a hydrogen-donating solvent, such as isopropanol, excited benzophenones can undergo photoreduction. acs.orgcore.ac.ukresearchgate.netnih.gov The triplet state of this compound can abstract a hydrogen atom from the solvent to form a ketyl radical. Two of these ketyl radicals can then dimerize to form a benzopinacol derivative, in this case, 4,4''-diiodo-4',4'''-di-n-propylbenzopinacol. The quantum yield of photoreduction is influenced by the nature of the substituents on the benzophenone core. acs.orgcore.ac.ukresearchgate.netnih.govbgsu.edu

Intersystem Crossing and Triplet State Characterization

Upon absorption of UV light, this compound is promoted to its first excited singlet state, S₁(n,π). Due to the presence of the heavy iodine atom, spin-orbit coupling is significantly enhanced. researchgate.netnih.govresearchgate.netrsc.org This "heavy-atom effect" dramatically accelerates the rate of intersystem crossing (ISC) to the triplet manifold. Consequently, the quantum yield of triplet state formation is expected to be near unity, and the lifetime of the excited singlet state will be very short. The resulting triplet state, T₁(n,π), is the key intermediate in most of the photochemical reactions of this compound. The lifetime of the triplet state itself can be influenced by the substituents and the solvent environment. edinst.comedinst.comresearchgate.netrsc.org

Influence of Substituents on Photochemical Pathways

The iodo and n-propyl substituents have a pronounced effect on the photochemical behavior of the benzophenone core.

Iodo Substituent: The primary influence of the iodine atom is the internal heavy-atom effect, which promotes rapid and efficient intersystem crossing to the triplet state. researchgate.netnih.govresearchgate.netrsc.org This ensures that the photochemistry is dominated by triplet state reactivity. The electron-withdrawing nature of iodine can also influence the energy of the excited states and the reactivity of the resulting radicals.

n-Propyl Substituent: The n-propyl group introduces the possibility of a Norrish Type II reaction, which is absent in benzophenone and 4-iodobenzophenone. rsc.org This provides an alternative deactivation pathway for the excited triplet state, competing with other processes like photoreduction and Norrish Type I cleavage. The electron-donating nature of the alkyl group can also slightly modify the energy levels and reactivity of the molecule. acs.orgcore.ac.ukresearchgate.netnih.gov

Reactivity of the Aromatic Nuclei

The two phenyl rings of this compound exhibit distinct reactivity profiles towards electrophilic attack due to the differing electronic effects of their substituents.

Electrophilic Aromatic Substitution on the Propyl-Substituted Ring

The n-propyl group on one of the phenyl rings is an activating group in electrophilic aromatic substitution (EAS) reactions. Through its electron-donating inductive effect, it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). This activating nature directs incoming electrophiles to the ortho and para positions relative to the n-propyl group.

However, the directing influence of the n-propyl group is in competition with the deactivating and meta-directing benzoyl group. The carbonyl group of the benzophenone moiety strongly withdraws electron density from the aromatic ring to which it is attached, making that ring significantly less reactive towards electrophiles. In the case of the propyl-substituted ring, the benzoyl group's deactivating effect is transmitted across the molecule, but the activating effect of the alkyl group is more dominant for that specific ring.

Common electrophilic substitution reactions such as nitration and halogenation are expected to proceed preferentially on the n-propyl-substituted ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield primarily a mixture of 2-nitro-4'-n-propyl-4-iodobenzophenone and 3-nitro-4'-n-propyl-4-iodobenzophenone. The exact ratio of these isomers would be influenced by steric hindrance from the n-propyl group and the bulky benzoyl group.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Propyl-Substituted Ring of this compound

| Reagents | Electrophile | Predicted Major Products |

| HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-4'-n-propyl-4-iodobenzophenone, 3-Nitro-4'-n-propyl-4-iodobenzophenone |

| Br₂, FeBr₃ | Br⁺ | 2-Bromo-4'-n-propyl-4-iodobenzophenone, 3-Bromo-4'-n-propyl-4-iodobenzophenone |

| SO₃, H₂SO₄ | SO₃ | 2-(4-Iodobenzoyl)-5-propylbenzenesulfonic acid, 3-(4-Iodobenzoyl)-6-propylbenzenesulfonic acid |

Radical Functionalization Pathways

The benzophenone core of the molecule plays a crucial role in mediating radical reactions, particularly through photochemical pathways. Upon absorption of UV light, benzophenone can be excited to a triplet state, which behaves as a diradical. This excited state is capable of abstracting a hydrogen atom from a suitable donor, initiating a radical chain reaction. libretexts.org

In the context of this compound, intramolecular hydrogen abstraction from the n-propyl chain is a plausible pathway, which would lead to side-chain functionalization (discussed in section 3.4). Intermolecular radical reactions are also possible. For instance, in the presence of an external hydrogen donor, the excited benzophenone can generate radicals that can then participate in various transformations.

One notable radical functionalization is the Minisci reaction, where a carbon-centered radical adds to a protonated heteroaromatic compound. While not directly involving the aromatic nuclei of the benzophenone itself, the ability of the benzophenone moiety to generate radicals from hydrocarbon feedstocks via hydrogen atom transfer (HAT) is a well-established principle. chadsprep.com This suggests that this compound could act as a photoinitiator in such reactions.

Side Chain Functionalization of the n-Propyl Group

The n-propyl group attached to the benzophenone core offers a reactive site for functionalization, specifically at the benzylic position (the carbon atom directly attached to the aromatic ring). The C-H bonds at this position are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. youtube.com

A common and selective method for functionalizing the benzylic position is through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. chadsprep.com This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, followed by reaction of the benzylic radical with Br₂ (generated in situ from NBS and HBr) to yield the brominated product. For this compound, this would lead to the formation of 4-(1-bromopropyl)-4'-iodobenzophenone.

Another important transformation of the n-propyl side chain is its oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl chains attached to an aromatic ring to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.comlibretexts.org In the case of this compound, treatment with hot, alkaline KMnO₄ followed by acidic workup would be expected to cleave the propyl group and oxidize the benzylic carbon to a carboxylic acid, yielding 4-(4-iodobenzoyl)benzoic acid. stackexchange.com

Table 2: Representative Side Chain Functionalization Reactions of the n-Propyl Group

| Reaction | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light/Peroxide | 4-(1-Bromopropyl)-4'-iodobenzophenone |

| Oxidation | 1. KMnO₄, NaOH, Heat; 2. H₃O⁺ | 4-(4-Iodobenzoyl)benzoic acid |

Note: The products listed are based on established reactivity patterns for alkylbenzenes. Specific experimental data for this compound was not found in the reviewed literature.

Advanced Spectroscopic and Structural Elucidation of 4 Iodo 4 N Propylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Iodo-4'-n-propylbenzophenone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) provides unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons of the n-propyl group will appear as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and another triplet for the methylene group attached to the benzene (B151609) ring. The aromatic region will show two sets of signals for the two substituted benzene rings. The protons on the 4'-propylphenyl ring will likely appear as two doublets, characteristic of a para-substituted system. Similarly, the protons on the 4-iodophenyl ring will also present as a pair of doublets.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum will show signals for the three carbons of the n-propyl group, the aromatic carbons, and the carbonyl carbon. The carbon atom attached to the iodine will experience a significant upfield shift due to the heavy atom effect.

To definitively assign these signals and confirm the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

COSY: This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the n-propyl group, as well as between the ortho-coupled protons on each aromatic ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would link each proton signal to its corresponding carbon signal, for instance, the methyl protons to the methyl carbon of the propyl group.

Based on data from analogous compounds like (4-iodophenyl)(morpholino)methanone, the expected chemical shifts can be estimated. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| n-Propyl Group | |||

| CH₃ | ~0.95 (t) | ~14.0 | C(β), C(γ) |

| CH₂ (β) | ~1.65 (sextet) | ~24.5 | C(α), C(γ), C(1') |

| CH₂ (α) | ~2.65 (t) | ~38.0 | C(β), C(1'), C(2'), C(6') |

| 4'-Propylphenyl Ring | |||

| H-2', H-6' | ~7.70 (d) | ~129.0 | C(4'), C(C=O) |

| H-3', H-5' | ~7.30 (d) | ~130.5 | C(1'), C(4') |

| C-1' | - | ~135.0 | H-2', H-6', H(α) |

| C-4' | - | ~149.0 | H-3', H-5', H(α) |

| 4-Iodophenyl Ring | |||

| H-2, H-6 | ~7.55 (d) | ~131.5 | C(4), C(C=O) |

| H-3, H-5 | ~7.80 (d) | ~137.5 | C(1), C(4) |

| C-1 | - | ~136.5 | H-2, H-6 |

| C-4 | - | ~99.0 | H-3, H-5 |

| Carbonyl Group | |||

| C=O | - | ~195.5 | H-2, H-6, H-2', H-6' |

Note: These are estimated values and may vary in an actual experimental spectrum. t = triplet, d = doublet, sextet.

While solution-state NMR provides detailed information about the molecule in a dissolved state, solid-state NMR (ssNMR) can offer insights into the structure and packing of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. The ¹³C CP-MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of signals. Furthermore, ssNMR can be used to study polymorphism, where different crystalline forms of the same compound can exhibit different spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass with high accuracy, it is possible to confirm the molecular formula, C₁₆H₁₅IO. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the molecular ion [M]⁺• would be expected to undergo characteristic fragmentations.

Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. Expected fragment ions would include:

[C₇H₇O]⁺: Corresponding to the benzoyl cation from the propyl-substituted ring (m/z 119).

[C₆H₄I]⁺: The iodophenyl cation (m/z 203).

[C₉H₁₁]⁺: The propylphenyl cation (m/z 119).

Loss of the propyl group to give [M - C₃H₇]⁺ .

Loss of iodine to give [M - I]⁺ .

The relative abundances of these fragment ions in the mass spectrum, particularly the base peak, can provide further structural confirmation. For instance, the mass spectrum of the related 4-methylbenzophenone (B132839) shows characteristic fragments that help in its identification. nist.gov

Interactive Data Table: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 350 | [M]⁺• (Molecular Ion) | [C₁₆H₁₅IO]⁺• |

| 307 | [M - C₃H₇]⁺ | [C₁₃H₈IO]⁺ |

| 223 | [M - I]⁺ | [C₁₆H₁₅O]⁺ |

| 203 | [C₆H₄I]⁺ | [C₆H₄I]⁺ |

| 119 | [C₇H₇O]⁺ or [C₉H₁₁]⁺ | [C₇H₇O]⁺ or [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1650-1670 cm⁻¹ is indicative of the C=O stretching of the diaryl ketone. The spectrum will also feature bands corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic n-propyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. The IR spectra of related compounds like (4-bromophenyl)phenyl)methanone and (4-nitrophenyl)phenyl-methanone provide a reference for these assignments. nist.govnist.gov

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be observable. Due to the polarizability of the C-I bond, its stretching vibration might be more prominent in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Technique |

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2960-2850 | Aliphatic C-H Stretch | IR, Raman |

| 1670-1650 | C=O Stretch | IR (strong), Raman |

| 1600-1400 | Aromatic C=C Stretch | IR, Raman (strong) |

| Below 600 | C-I Stretch | IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic spectroscopy of this compound is governed by the benzophenone (B1666685) carbonyl chromophore, perturbed by the substituents on the two phenyl rings.

The UV-Vis absorption spectrum of benzophenone-type compounds is characterized by distinct electronic transitions. nih.gov In this compound, two primary transitions are expected:

π → π* Transition: This is a high-intensity absorption band, typically found in the shorter wavelength UV region (around 250-290 nm for many benzophenone derivatives). nih.govresearchgate.net This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of the n-propyl group (an alkyl group) may cause a slight bathochromic (red) shift due to hyperconjugation, while the iodine atom can also influence this band.

n → π* Transition: This is a lower-intensity, symmetry-forbidden transition that occurs at longer wavelengths (typically >300 nm) and is characteristic of the carbonyl group. researchgate.net It involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. Solvents can significantly affect the position of this band.

Table 1: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Expected Wavelength (λmax) Range | Characteristics |

|---|---|---|

| π → π | 260 - 290 nm | High molar absorptivity (ε) |

| n → π | 330 - 360 nm | Low molar absorptivity (ε), sensitive to solvent polarity |

The photophysical properties, particularly the quantum yield of fluorescence, are heavily influenced by the presence of the iodine atom.

Fluorescence and Phosphorescence: Upon absorption of UV light, the molecule reaches an excited singlet state (S₁). From here, it can relax by emitting a photon (fluorescence) or undergo intersystem crossing (ISC) to an excited triplet state (T₁). Benzophenone itself is known for its high efficiency of intersystem crossing.

Heavy-Atom Effect: The iodine atom significantly enhances the rate of intersystem crossing due to the "heavy-atom effect." This effect promotes spin-orbit coupling, which facilitates the formally spin-forbidden S₁ → T₁ transition. Consequently, the population of the triplet state is highly favored over the relaxation via fluorescence.

Quantum Yield: As a result, this compound is expected to have a very low fluorescence quantum yield (Φf). Instead, it is predicted to be a strong phosphorescent molecule, with emission from the T₁ state back to the ground state (T₁ → S₀). Studies on other benzophenone derivatives show that phosphorescence is a dominant deactivation pathway, especially at low temperatures. nih.gov The precise tuning of fluorescence quantum yields is notoriously challenging, as it depends on a subtle balance between radiative and non-radiative decay pathways. nih.govnih.gov

Table 2: Comparative Photophysical Data of Related Benzophenone Derivatives (at 77 K)

| Compound | T1 Energy Level (kJ/mol) | Phosphorescence Lifetime (τp) | Notes |

|---|---|---|---|

| Benzophenone | ~289 | ~5 ms | Baseline compound. nih.gov |

| 4-Methoxybenzophenone | ~293 | ~5 ms | Electron-donating group slightly raises T1 energy. nih.gov |

| 5-Chloro-2-hydroxybenzophenone | ~276 | ~0.4 ms | Chlorine atom (a heavier halogen) reduces phosphorescence lifetime via heavy-atom effect. nih.gov |

| This compound (Predicted) | Lower than Benzophenone | < 0.1 ms | Iodine's strong heavy-atom effect would drastically shorten the lifetime and quench fluorescence. |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mpg.de Although a specific crystal structure for this compound has not been reported, extensive studies on related benzophenone derivatives allow for a detailed prediction of its solid-state characteristics. nih.govnih.gov

The determination of the crystal structure involves growing a single crystal, collecting X-ray diffraction data, solving the phase problem, and refining the atomic model. mpg.de

A crucial aspect of the solid-state chemistry of benzophenone derivatives is their tendency to exhibit polymorphism—the ability to crystallize in multiple distinct crystal structures with different physical properties. nih.govresearchgate.net Studies on compounds like 4-hydroxybenzophenone (B119663) and 4,4'-dimethylbenzophenone (B146755) have revealed the existence of dimorphs and trimorphs, respectively. bgu.ac.il These polymorphs often differ in their molecular packing and intermolecular interactions, arising from the molecule's conformational flexibility (e.g., the torsion angles of the phenyl rings). It is highly probable that this compound would also exhibit polymorphism depending on crystallization conditions such as solvent and temperature. acs.org

The crystal packing of this compound would be directed by a combination of weak non-covalent interactions. The most significant and structurally directing among these is expected to be the halogen bond.

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov In this molecule, the iodine atom on one molecule acts as a potent halogen bond donor. The most likely halogen bond acceptor is the carbonyl oxygen of a neighboring molecule, forming a strong and linear C−I···O=C interaction. This type of interaction is a robust and well-documented synthon in crystal engineering. Studies on analogous compounds like 4-iodobenzonitrile (B145841) have shown that C-I···N halogen bonds are the most robust interactions in the crystal structure, heavily influencing the molecular packing. nih.govmdpi.com

Table 3: Summary of Expected Crystal Data and Intermolecular Interactions

| Parameter | Expected Feature | Primary Justification |

|---|---|---|

| Crystal System | Likely centrosymmetric (e.g., Monoclinic, Orthorhombic) | Common for benzophenone derivatives. bgu.ac.il |

| Polymorphism | Highly likely | Prevalent in substituted benzophenones. nih.govresearchgate.net |

| Primary Intermolecular Interaction | Halogen Bond (C−I···O=C) | Strong directionality and strength of iodine as a halogen bond donor. nih.govnih.gov |

| Secondary Interactions | C−H···π, π-π stacking, Van der Waals forces | Common stabilizing forces in aromatic ketones. acs.org |

Computational and Theoretical Investigations of 4 Iodo 4 N Propylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into molecular systems like 4-Iodo-4'-n-propylbenzophenone. These methods allow for a detailed exploration of the molecule's electronic landscape and geometric parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its optimized geometry and electronic properties. chemrxiv.orgchemrxiv.org

The electronic structure analysis from DFT provides valuable data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. espublisher.com The presence of the electron-donating n-propyl group and the electron-withdrawing, polarizable iodine atom at the para positions of the two phenyl rings will significantly influence the electron density distribution across the molecule. The n-propyl group is expected to raise the energy of the HOMO, while the iodo group can lower the energy of the LUMO, thereby modulating the HOMO-LUMO gap.

Table 1: Predicted Geometric and Electronic Parameters for this compound from DFT Calculations

| Parameter | Predicted Value/Description |

| Optimized Geometry | Non-planar with twisted phenyl rings. |

| Dihedral Angle (Ring 1-C=O) | Expected to be in the range of 30-40 degrees. |

| Dihedral Angle (Ring 2-C=O) | Expected to be in the range of 30-40 degrees. |

| Bond Length (C-I) | Influenced by the electronic nature of the benzophenone (B1666685) core. |

| HOMO Energy | Elevated due to the electron-donating n-propyl group. |

| LUMO Energy | Lowered due to the electron-withdrawing iodo group. |

| HOMO-LUMO Gap | Modulated by the opposing electronic effects of the substituents. |

Note: The values in this table are illustrative and based on trends observed in similar substituted benzophenones.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of molecular properties, albeit at a higher computational cost compared to DFT. scispace.com

For this compound, ab initio calculations can be employed to refine the geometry obtained from DFT and to calculate more precise electronic energies and properties. rsc.org These high-level calculations are particularly useful for benchmarking the results from more approximate methods and for investigating subtle electronic effects, such as the nature of the halogen bond involving the iodine atom. nih.gov The electron correlation effects, which are treated more rigorously in methods like MP2 and CCSD, can be important for accurately describing the non-covalent interactions that influence the molecule's conformation and potential intermolecular interactions.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting and interpreting various types of spectra, providing a direct link between theoretical models and experimental observations.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C chemical shifts. nih.gov These calculations are typically performed using DFT methods, and the results can be compared with experimental spectra to validate the computed structure.

The predicted chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the protons on the phenyl ring bearing the n-propyl group will experience different shielding compared to those on the iodo-substituted ring. The chemical shifts of the propyl chain protons will also be characteristic. Discrepancies between predicted and experimental shifts can indicate the presence of specific solvent effects or conformational dynamics that were not fully captured by the computational model.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to C=O, iodo-ring) | 7.6 - 7.8 | Doublet |

| Aromatic (meta to C=O, iodo-ring) | 7.8 - 8.0 | Doublet |

| Aromatic (ortho to C=O, propyl-ring) | 7.7 - 7.9 | Doublet |

| Aromatic (meta to C=O, propyl-ring) | 7.2 - 7.4 | Doublet |

| -CH₂- (propyl chain) | 2.6 - 2.8 | Triplet |

| -CH₂- (propyl chain) | 1.6 - 1.8 | Sextet |

| -CH₃ (propyl chain) | 0.9 - 1.1 | Triplet |

Note: The chemical shifts are illustrative and based on general principles and data for similar compounds.

The simulation of vibrational spectra, such as Infrared (IR) and Raman, involves the calculation of the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation on the optimized geometry. nih.gov The predicted vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms in this compound. The characteristic C=O stretching frequency of the benzophenone core, as well as vibrations associated with the substituted phenyl rings and the n-propyl group, can be identified.

Electronic spectra, specifically Ultraviolet-Visible (UV-Vis) absorption spectra, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). chemrxiv.orgnih.gov These calculations provide information about the electronic transitions between the ground state and various excited states. For this compound, the UV-Vis spectrum is expected to show characteristic π→π* and n→π* transitions. The positions and intensities of these absorption bands are influenced by the substituents. The extended conjugation and the presence of the heavy iodine atom can lead to shifts in the absorption maxima compared to unsubstituted benzophenone. chemrxiv.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber/Wavelength |

| IR | C=O Stretch | ~1650-1670 cm⁻¹ |

| IR | C-I Stretch | ~500-600 cm⁻¹ |

| Raman | Aromatic C-H Stretch | ~3050-3100 cm⁻¹ |

| UV-Vis | π→π* Transition | ~250-280 nm |

| UV-Vis | n→π* Transition | ~330-360 nm |

Note: The values are approximate and based on typical ranges for substituted benzophenones.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the two phenyl rings around the bonds connecting them to the carbonyl carbon, as well as the rotation around the C-C bonds of the n-propyl chain. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a cornerstone in the elucidation of complex reaction mechanisms. By simulating the interactions between molecules, it is possible to map out the most likely pathways a reaction will follow.

The exploration of a potential energy surface (PES) is fundamental to understanding a chemical reaction. arxiv.org For reactions involving this compound, computational methods can identify the geometries of reactants, products, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. arxiv.org

Reaction pathway mapping, often accomplished by calculating the Intrinsic Reaction Coordinate (IRC), provides a detailed route from the transition state down to the reactants and products. arxiv.org More advanced techniques like the Artificial Force Induced Reaction (AFIR) method can be employed to explore a broader range of possible reaction paths, constructing a comprehensive Reaction Route Map (RRM). arxiv.orgrsc.org This map visualizes the network of elementary reaction pathways, offering a global perspective on the chemical transformations available to the system. arxiv.org For instance, in a synthetic route to this compound, transition state analysis could pinpoint the energy barriers for each step, while pathway mapping would illustrate the stereochemical and regiochemical outcomes.

Palladium-catalyzed cross-coupling reactions are a powerful tool in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govbeilstein-journals.org Given the presence of an iodo-substituent, this compound is an excellent candidate for such reactions. Computational modeling can be instrumental in understanding the intricate mechanisms of these catalytic cycles.

Table 1: Illustrative Calculated Energy Profile for a Palladium-Catalyzed Suzuki Coupling of this compound

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Oxidative Addition of this compound to Pd(0) | 0.0 |

| 2 | Transition State for Oxidative Addition | +15.2 |

| 3 | Pd(II) Intermediate | -5.4 |

| 4 | Transmetalation with Organoboron Reagent | -10.8 |

| 5 | Transition State for Reductive Elimination | +5.7 |

| 6 | Product Complex | -25.1 |

Note: The data in this table is illustrative and represents the type of information that would be generated from computational studies.

Photophysical Property Prediction and Excited State Dynamics

The interaction of molecules with light is governed by their photophysical properties. Computational methods can predict these properties and simulate the dynamics of molecules in their electronically excited states. rsc.org

For this compound, time-dependent density functional theory (TD-DFT) is a common method to predict its UV-Vis absorption spectrum. researchgate.net By calculating the energies of the electronic transitions from the ground state to various excited states, one can estimate the wavelengths of maximum absorption (λmax). Similarly, the emission properties, such as fluorescence and phosphorescence, can be investigated by studying the relaxation pathways from the excited states.

The dynamics of the excited states are crucial for understanding photochemical reactions and energy dissipation processes. chemrxiv.orgrsc.org Upon absorption of a photon, this compound will be promoted to an excited state. From there, it can undergo various processes, including internal conversion, intersystem crossing to a triplet state, or photochemical reaction. researchgate.net Computational simulations can trace the geometric and electronic changes that occur on ultrafast timescales following photoexcitation, providing a detailed picture of the molecule's behavior. chemrxiv.org

Table 2: Illustrative Predicted Photophysical Properties of this compound

| Property | Predicted Value | Computational Method |

| Absorption Maximum (λmax) | 285 nm | TD-DFT |

| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ | TD-DFT |

| Fluorescence Emission Maximum | 350 nm | TD-DFT |

| Fluorescence Quantum Yield | 0.05 | - |

| Triplet State Energy | 70 kcal/mol | DFT |

Note: The data in this table is illustrative and represents the type of information that would be generated from computational studies.

Molecular Dynamics Simulations for Solvent Effects or Interactions

The solvent environment can have a profound impact on the conformation, dynamics, and reactivity of a molecule. Molecular dynamics (MD) simulations are a powerful computational tool for studying these solvent effects at an atomistic level. biu.ac.ilresearchgate.net

In an MD simulation of this compound, the molecule would be placed in a box of explicit solvent molecules, and their motions would be simulated over time by solving Newton's equations of motion. biu.ac.il This allows for the investigation of how the solvent molecules arrange themselves around the solute and how this solvation structure influences the conformational preferences of the n-propyl chain and the dihedral angle between the two phenyl rings.

By running simulations in different solvents, it is possible to understand how solvent polarity and hydrogen bonding capacity affect the behavior of this compound. researchgate.net For example, the distribution of dihedral angles between the phenyl rings might be different in a polar protic solvent compared to a nonpolar aprotic solvent. These simulations can also provide insights into the transport properties, such as the diffusion coefficient of the molecule in a given solvent.

Table 3: Illustrative Results from Molecular Dynamics Simulations of this compound in Different Solvents

| Solvent | Average Phenyl-Phenyl Dihedral Angle (degrees) | Diffusion Coefficient (x 10⁻⁵ cm²/s) |

| Water | 45.2 | 1.2 |

| Methanol | 50.1 | 1.8 |

| Chloroform (B151607) | 55.8 | 2.5 |

| n-Heptane | 58.3 | 3.1 |

Note: The data in this table is illustrative and represents the type of information that would be generated from computational studies.

Applications of 4 Iodo 4 N Propylbenzophenone in Advanced Chemical Synthesis and Materials Science

As a Versatile Synthetic Intermediate for Complex Molecular Architectures

The dual functionality of 4-Iodo-4'-n-propylbenzophenone, possessing both a reactive iodine substituent and a robust benzophenone (B1666685) scaffold, positions it as a versatile building block in organic synthesis. The iodo group serves as a highly effective leaving group in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, while the benzophenone moiety can be retained as a structural or functional element in the final product.

Precursor for Macrocyclic and Supramolecular Assemblies

The synthesis of macrocycles and other supramolecular structures often relies on directional bonding and pre-organized precursors. rsc.org The iodo-group in this compound can be exploited in cyclization reactions to form large ring structures. nih.gov For instance, intramolecular coupling reactions or sequential intermolecular reactions with difunctional linkers can lead to the formation of complex macrocyclic hosts. These macrocycles, incorporating the benzophenone unit, may exhibit interesting host-guest chemistry, potentially modulated by light. The combination of hydrogen and halogen bonding can also be used to assemble molecules into larger, well-defined architectures. rsc.org

Synthesis of Multisubstituted Aromatic Systems

The iodo-substituent on the benzophenone core is a key feature for the synthesis of highly substituted aromatic systems. researchgate.net The iodine atom can be readily transformed into a wide array of other functional groups through well-established methodologies such as lithium-halogen exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of different substituents onto the aromatic ring, leading to a diverse library of multisubstituted benzophenone derivatives with tailored electronic and steric properties.

Role in Functional Materials Development

The inherent photochemical properties of the benzophenone moiety make this compound and its derivatives attractive for the development of advanced functional materials. researchgate.netnih.gov Upon absorption of UV light, the benzophenone core can undergo intersystem crossing to a triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to the formation of a covalent bond. This reactivity is the basis for its use in photo-crosslinking and surface modification.

Incorporation into Photoactive Polymers and Coatings

Benzophenone and its derivatives are widely used as photoinitiators or as copolymerizable monomers to create photoactive polymers. rsc.orgacs.orgresearchgate.netacs.org These polymers can be cross-linked upon exposure to UV radiation, a process that enhances their mechanical stability and chemical resistance. acs.org The incorporation of this compound into a polymer chain, either as a pendant group or as part of the backbone, would render the polymer photo-crosslinkable. rsc.org The n-propyl group can enhance the solubility and processability of the polymer, while the iodo-group could serve as a site for further post-polymerization modification. Such photoactive polymers find applications in photoresists, adhesives, and protective coatings. sellchems.com

| Property | Description | Relevance of this compound |

| Photo-crosslinking | Upon UV irradiation, the benzophenone moiety abstracts a hydrogen atom from a neighboring polymer chain, forming a covalent cross-link. acs.orgacs.org | The benzophenone core acts as the photoactive center for cross-linking. |

| Surface Grafting | The excited benzophenone can react with C-H bonds on a substrate surface to covalently attach the polymer. researchgate.net | Enables the creation of functionalized surfaces with tailored properties. |

| Tunable Properties | The physical and chemical properties of the polymer can be tuned by the choice of co-monomers and the density of the benzophenone units. | The n-propyl and iodo groups offer handles for modifying solubility and for post-functionalization. |

Components in Organic Electronic Devices (e.g., Charge Transport Layers)

The benzophenone core is an electron-deficient unit, which makes its derivatives interesting candidates for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.govnih.gov When combined with electron-donating groups, benzophenone derivatives can form molecules with intramolecular charge transfer (ICT) states, which are crucial for applications as emitters or host materials in OLEDs. researchgate.netnih.govnih.gov The highly twisted geometry of many benzophenone derivatives can reduce intermolecular interactions and self-quenching effects, leading to improved device efficiency. nih.gov While the direct application of this compound in this context is not specified, its structural features suggest potential. The iodo-group could be used to couple the molecule to other electroactive units to build more complex materials for charge transport layers or emissive layers in OLEDs. researchgate.net

| Device Application | Role of Benzophenone Derivative | Potential of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Can act as a host material for phosphorescent emitters or as a component of thermally activated delayed fluorescence (TADF) emitters. researchgate.netnih.govnih.gov | The iodo-group allows for synthetic elaboration to tune electronic properties for specific OLED applications. |

| Organic Field-Effect Transistors (OFETs) | The benzophenone core can be incorporated into semiconducting polymers to influence charge transport characteristics. researchgate.net | The n-propyl group can aid in solution processing of the material for device fabrication. |

| Organic Photovoltaics (OPVs) | Can be used as a building block for acceptor materials in bulk heterojunction solar cells. | The combination of electron-withdrawing and -donating characteristics can be tuned through the iodo-substituent. |

Despite a comprehensive search for scientific literature, no specific information is publicly available for the compound "this compound" regarding its applications as a photoinitiator for polymerization processes or as an advanced chemical probe for non-biological imaging.

Research databases and chemical repositories contain information on structurally related compounds, such as 4-Iodobenzophenone (B1332398) and 4-Iodo-4'-isopropylbenzophenone. However, data directly pertaining to the n-propyl derivative specified in the query is absent from the accessible scientific literature. Consequently, an article detailing its role in the requested applications cannot be generated at this time.

Synthesis and Academic Exploration of Derivatives and Analogs of 4 Iodo 4 N Propylbenzophenone

Systematic Modification of Functional Groups (e.g., Alkyl Chain Length, Halogen Identity)

The synthesis of 4-Iodo-4'-n-propylbenzophenone itself can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic method involves the reaction of iodobenzene (B50100) with n-propylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) nih.govchemicalbook.com. The general approach of Friedel-Crafts acylation is widely used for the preparation of various substituted benzophenones scirp.orgnih.govinnospk.comnih.gov.

The systematic modification of the functional groups of this compound allows for a detailed investigation into how these changes influence the molecule's properties.

Modification of the Halogen Identity: The iodo group at the 4-position is a versatile handle for further chemical transformations. Analogs with different halogens (e.g., bromo, chloro) can be synthesized by using the corresponding 4-halobenzoyl chloride in the Friedel-Crafts acylation or by starting with a different halogenated benzene (B151609). The nature of the halogen atom significantly affects the electronic properties of the aromatic ring. The order of reactivity for halogens as leaving groups in nucleophilic aromatic substitution is typically I > Br > Cl > F, while the inductive electron-withdrawing effect follows the order F > Cl > Br > I researchgate.net.

Below is a table summarizing the physical properties of some relevant 4-halo and 4-alkyl substituted benzophenones, which serve as foundational data for understanding the effects of these modifications.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Iodobenzophenone (B1332398) | C₁₃H₉IO | 308.11 | 101-104 | - |

| 4-Bromobenzophenone | C₁₃H₉BrO | 261.11 | 79-84 | 350 |

| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | 75-78 | 332-334 |

| 4-Chloro-4'-hydroxybenzophenone | C₁₃H₉ClO₂ | 232.66 | 177-181 | 404 |

| 4-Chloro-4'-methoxybenzophenone | C₁₄H₁₁ClO₂ | 246.69 | 93-96 | - |

| 4-Bromo-4'-propylbiphenyl (B126337)* | C₁₅H₁₅Br | 287.18 | - | - |

*Note: Data for 4-bromo-4'-propylbiphenyl is included as its synthesis involves a 4-propylbenzophenone intermediate google.com. Data for other compounds sourced from chemicalbook.cominnospk.comnih.govnih.govchemicalbook.comfluorochem.co.uknih.govgoogle.comprepchem.comnih.govchemscene.com.

Introduction of Additional Functionalities

The benzophenone (B1666685) scaffold allows for the introduction of a wide range of additional functionalities, leading to compounds with diverse chemical properties and potential applications. The iodo group in this compound is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling google.comnih.govchemscene.comchemrxiv.org. This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the iodobenzophenone with a boronic acid, opening pathways to biaryl derivatives and other complex structures.

Furthermore, other functional groups can be introduced onto the aromatic rings through electrophilic aromatic substitution, provided the existing groups direct the substitution to a desired position. For instance, nitration or acylation could be performed on the n-propyl-substituted ring. The introduction of hydroxyl or amino groups can also be achieved, often through multi-step synthetic sequences, to create poly-functionalized benzophenones innospk.comchemicalbook.comgoogle.comresearchgate.netresearchgate.netbyjus.com.

Structure-Reactivity Relationship Studies (mechanistic focus)

The systematic modification of this compound provides an excellent platform for studying structure-reactivity relationships with a mechanistic focus. The electronic nature of the substituents on the phenyl rings significantly influences the reactivity of the carbonyl group and the aromatic rings themselves.

The table below outlines the expected mechanistic effects of altering the alkyl chain and halogen identity on the reactivity of the benzophenone core.

| Modification | Expected Mechanistic Effect |

| Alkyl Chain Length | Steric Effects: Increasing the length or branching of the alkyl chain can increase steric hindrance around the carbonyl group, potentially slowing down nucleophilic attack at the carbonyl carbon. Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect, which can slightly decrease the electrophilicity of the carbonyl carbon. |